![molecular formula C19H18ClN3O2 B2779378 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1210152-39-8](/img/structure/B2779378.png)
2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
The synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, including those related to the structure , have been widely explored for their pharmacological potentials. One study focused on the synthesis, characterization, and pharmacological evaluation of various derivatives, highlighting their antibacterial and anti-enzymatic activities. Notably, certain compounds demonstrated significant inhibition against gram-negative bacterial strains and displayed various degrees of enzyme inhibition, including low potential against the lipoxygenase (LOX) enzyme. This study illustrates the potential of such compounds in developing new antimicrobial agents and their possible applications in targeting specific enzyme-related pathways (Nafeesa et al., 2017).
Antibacterial and Enzyme Inhibition
Another research avenue involves the evaluation of 1,3,4-oxadiazole derivatives for their α-glucosidase inhibitory potential, an important target in managing diabetes. A novel synthetic route led to compounds with significant inhibitory activities, providing a foundation for further exploration as potential therapeutic agents for diabetes management. The structure-activity relationship (SAR) and in silico studies supported the findings, suggesting these derivatives could be promising drug leads (Iftikhar et al., 2019).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds have also been a subject of investigation. Research into a new series of these compounds revealed variable activity against selected microbial species, with some showing promise as less toxic alternatives for further biological screening and application trials. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial therapies with reduced cytotoxicity (Gul et al., 2017).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-7-8-14(13(2)9-12)11-18-22-23-19(25-18)21-17(24)10-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGETWLGLEWJZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.